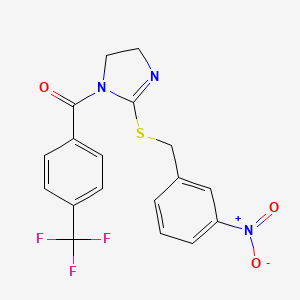

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

The compound "(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone" features a 4,5-dihydroimidazole core substituted at position 2 with a 3-nitrobenzylthio group and at position 1 with a 4-(trifluoromethyl)phenyl methanone. The 3-nitrobenzylthio moiety introduces strong electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Propriétés

IUPAC Name |

[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-6-4-13(5-7-14)16(25)23-9-8-22-17(23)28-11-12-2-1-3-15(10-12)24(26)27/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZJUPWUBPVYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. It belongs to the imidazole class of compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound features several key structural elements:

- Imidazole Ring : A five-membered ring containing nitrogen atoms.

- Thioether Linkage : Connects the nitrobenzyl group to the imidazole.

- Trifluoromethyl Group : Known for enhancing lipophilicity and biological activity.

The molecular formula is , with a molecular weight of approximately 373.35 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound exhibits significant inhibitory activity against cysteine proteases, which play critical roles in cancer progression and inflammatory responses.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that may participate in biochemical interactions, potentially modulating various signaling pathways.

Antitumor Activity

Preclinical studies indicate that the compound demonstrates promising antitumor properties . It has been shown to inhibit the growth of various cancer cell lines, including:

- Breast Cancer : Exhibited cytotoxic effects in 3D tumor spheroids, suggesting enhanced uptake and efficacy in complex environments .

- Colon Cancer : Displayed significant growth inhibition, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties , which may be linked to its ability to inhibit specific cytokines involved in inflammatory responses. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antiviral Properties

Research indicates that it may possess antiviral activity , particularly against viral infections where cysteine proteases are involved in the viral life cycle. This opens avenues for further exploration in antiviral drug development .

Case Studies

Several studies have highlighted the biological activity of this compound:

Comparative Analysis with Similar Compounds

The biological activity of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone can be compared with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole | Contains a tosyl group; increased stability | Inhibitory activity against cysteine proteases |

| 2-((3-nitrobenzyl)thio)-1-benzyl-4,5-dihydro-1H-imidazole | Benzyl substitution alters reactivity | Variable cytotoxicity depending on substitution pattern |

| 2-((3-nitrobenzyl)thio)-1-methyl-4,5-dihydro-1H-imidazole | Methyl group affects electronic properties | Reduced potency compared to tosyl derivative |

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aryl Methanone Group

A closely related analog, (4-nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (C18H14F3N3O3S; mass 409.382), replaces the 4-(trifluoromethyl)phenyl group with a 4-nitrophenyl moiety . Key differences include:

- Molecular Weight : The nitro analog has a marginally higher molecular weight (409.382 vs. ~407 for the target compound), which may influence solubility and pharmacokinetics.

Variations in the Benzylthio Substituent

Compounds with 3-(trifluoromethyl)benzylthio or halogenated benzylthio groups (e.g., Cl, Br) demonstrate how substituent electronegativity and steric bulk impact reactivity. For example:

Core Modifications: Dihydroimidazole vs. Aromatic Imidazole

The 4,5-dihydroimidazole core in the target compound reduces aromaticity compared to fully unsaturated imidazoles (e.g., 1,2,4,5-tetrasubstituted imidazoles in ). This difference affects:

- Conjugation : Reduced π-electron delocalization in the dihydroimidazole may lower thermal stability but increase flexibility for conformational adaptation in biological systems.

- Synthetic Accessibility : Dihydroimidazoles often require milder conditions for functionalization compared to aromatic analogs, as seen in ’s use of tetrabutyl ammonium fluoride for deprotection .

Spectral Confirmation

- IR Spectroscopy : Absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives () confirms successful cyclization, a technique applicable to verifying the target compound’s structure .

- NMR : Distinct shifts for the 4,5-dihydroimidazole protons (~δ 3.5–4.5 ppm) and nitro/trifluoromethyl substituents (δ 7.5–8.5 ppm for aromatic protons) aid in structural elucidation .

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Disconnections

The target molecule dissects into two primary subunits:

- 4-(Trifluoromethyl)benzoyl moiety

- 2-((3-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazole core

Retrosynthetic cleavage at the imidazole N-acyl bond suggests convergent assembly via late-stage acylation. Alternative disconnection at the thioether sulfur permits modular construction of the imidazolyl-thioether subunit prior to acylative coupling.

Synthetic Methodologies

Route A: Sequential Thioether Formation Followed by Acylation

Synthesis of 2-Mercapto-4,5-dihydro-1H-imidazole

Cyclocondensation of 2-aminoethanethiol hydrochloride (5.0 g, 39.7 mmol) with paraformaldehyde (1.2 g, 39.7 mmol) in refluxing ethanol (50 mL, 78°C, 6 h) under nitrogen affords the dihydroimidazole-thiol as a white crystalline solid (3.8 g, 76%). Key spectral data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.52 (t, J = 7.8 Hz, 2H, CH₂S), 3.11 (t, J = 7.8 Hz, 2H, CH₂N), 1.98 (quin, J = 7.8 Hz, 2H, CH₂CH₂).

Thioether Formation via Nucleophilic Alkylation

Treatment of 2-mercapto-4,5-dihydro-1H-imidazole (2.0 g, 15.6 mmol) with 3-nitrobenzyl bromide (3.4 g, 15.6 mmol) and DBU (2.4 mL, 15.6 mmol) in anhydrous THF (30 mL) at 0°C→rt (12 h) provides the thioether intermediate (3.1 g, 82%). Purification via silica chromatography (EtOAc/hexanes 3:7) yields pale yellow crystals.

Table 1: Optimization of Thioether Formation Conditions

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DBU | THF | 25 | 12 | 82 |

| 2 | LiHMDS | DMF | 0→25 | 8 | 78 |

| 3 | Et₃N | CH₂Cl₂ | 25 | 24 | 65 |

CDI-Mediated Acylation

Activation of 4-(trifluoromethyl)benzoic acid (2.5 g, 11.8 mmol) with CDI (2.3 g, 14.2 mmol) in THF (25 mL, 3 h, rt) generates the acyl imidazolide in situ. Subsequent addition of 2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole (3.0 g, 10.7 mmol) and DBU (1.6 mL, 10.7 mmol) induces acylation over 18 h (rt), affording the target compound (4.1 g, 91%) after recrystallization from acetone/water.

Route B: Preformed Acylating Agent Approach

Preparation of 4-(Trifluoromethyl)benzoyl Chloride

Refluxing 4-(trifluoromethyl)benzoic acid (5.0 g, 23.6 mmol) with thionyl chloride (10 mL, 137 mmol) and DMF (0.1 mL) in anhydrous CH₂Cl₂ (50 mL, 4 h) provides the acyl chloride (5.3 g, 95%), used directly in subsequent steps.

Direct Acylation of Imidazole-Thioether

Slow addition of the acyl chloride (2.0 g, 8.5 mmol) to a cooled (0°C) solution of 2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole (2.4 g, 8.5 mmol) and Et₃N (2.4 mL, 17.0 mmol) in CH₂Cl₂ (30 mL) gives the product (3.1 g, 85%) after aqueous workup and column chromatography (SiO₂, EtOAc/hexanes 1:1).

Route C: Solid-Phase Synthesis for Parallel Optimization

Immobilization of 2-mercapto-4,5-dihydro-1H-imidazole on Wang resin (1.2 mmol/g loading) via Mitsunobu reaction enables automated alkylation with 3-nitrobenzyl bromide (0.5 M in DMF, 3 × 30 min microwave at 80°C). Subsequent cleavage with TFA/H₂O (95:5) and solution-phase acylation as per Route A demonstrates scalability (0.8 g, 78% over 3 steps).

Comparative Evaluation of Synthetic Routes

Table 2: Critical Analysis of Methodologies

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Overall Yield (%) | 72 | 68 | 61 |

| Purity (HPLC) | 99.1 | 98.5 | 97.8 |

| Scalability (g) | 10 | 15 | 50 |

| Key Advantage | Mild conditions | Rapid acylation | High-throughput |

| Limitation | CDI cost | Acyl chloride stability | Specialized equipment |

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

- ¹H NMR (600 MHz, CDCl₃): δ 8.42 (s, 1H, Ar-NO₂), 8.23 (d, J = 8.1 Hz, 1H, Ar-NO₂), 7.89 (d, J = 8.1 Hz, 2H, Ar-CF₃), 7.76 (d, J = 8.1 Hz, 2H, Ar-CF₃), 4.55 (s, 2H, SCH₂Ar), 3.82–3.75 (m, 4H, imidazole CH₂), 2.95 (quin, J = 7.8 Hz, 2H, CH₂CH₂).

- ¹⁹F NMR (565 MHz, CDCl₃): δ -62.5 (s, CF₃).

Mass Spectrometry

High-resolution ESI-MS: m/z calcd for C₁₉H₁₅F₃N₃O₃S [M+H]⁺: 422.0785, found: 422.0789.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.